molecular formula C5H4O2 B1198131 4-Cyclopentene-1,3-dione CAS No. 930-60-9

4-Cyclopentene-1,3-dione

Cat. No.: B1198131
CAS No.: 930-60-9
M. Wt: 96.08 g/mol
InChI Key: MCFZBCCYOPSZLG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Cyclopentene-1,3-dione plays a significant role in biochemical reactions due to its electrophilic nature. It interacts with various enzymes, proteins, and other biomolecules through Michael addition reactions. For instance, it has been used to investigate the influence of sulfhydryl group-specific reagents on the activity of bovine heart phospholipid exchange protein . The compound’s ability to form covalent bonds with thiol groups in proteins makes it a valuable tool for studying protein function and enzyme activity.

Cellular Effects

The effects of this compound on cellular processes have been explored in various studies. It has been shown to induce electrical excitability in inexcitable crustacean muscle . This effect is believed to be due to the conversion of certain -CH2-SH side chains to thioethers with carbonyl groups, which alters the muscle’s excitability. Additionally, this compound has been implicated in the regulation of growth-related and stress-induced genes, potentially influencing cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with various biomolecules. It is known to participate in Michael addition reactions with thiol-containing tags or linkers, forming stable adducts . This reactivity allows it to selectively label sulfenic acid groups in proteins, providing insights into protein function and enzyme activity. Additionally, the compound’s interaction with protein tyrosine kinases and cyclooxygenase enzymes has been studied, highlighting its potential as a protein kinase inhibitor .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature and pH, which can affect its reactivity and interactions with biomolecules . Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term biochemical experiments.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses of the compound have been associated with increased electrical excitability in crustacean muscle, while lower doses may have minimal effects . Toxicity studies have indicated that excessive doses can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound’s reactivity with sulfhydryl groups in proteins suggests its involvement in redox reactions and protein modification processes . These interactions can influence metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules allows it to be efficiently transported to target sites within cells . Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to specific proteins.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound has been shown to localize to specific compartments or organelles within cells, where it exerts its biochemical effects . Understanding its subcellular distribution is crucial for elucidating its role in cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclopentene-1,3-dione can be synthesized through a two-step process involving the Michael addition of thiol-containing tags or linkers to the unsaturated derivative of 1,3-cyclopentanedione . This method is simple and highly efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods: The industrial production of this compound involves the use of catalysts to facilitate the reaction. The process is designed to be economical and environmentally friendly, with easy separation of the product and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

cyclopent-4-ene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFZBCCYOPSZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239235
Record name 4-Cyclopentene-1,3-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-60-9
Record name 2-Cyclopentene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-60-9
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Record name 4-Cyclopentene-1,3-dione
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Record name 4-Cyclopentene-1,3-dione
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Record name 4-Cyclopentene-1,3-dione
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Record name Cyclopent-4-ene-1,3-dione
Source European Chemicals Agency (ECHA)
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Record name 4-CYCLOPENTENE-1,3-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-cyclopentene-1,3-dione?

A1: The molecular formula of this compound is C5H4O2, and its molecular weight is 96.08 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: Spectroscopic analyses reveal distinctive features of this compound. Infrared (IR) spectroscopy shows a strong absorption band at 1580 cm-1, indicating the presence of a highly enolic β-diketone structure []. Ultraviolet-visible (UV-Vis) spectroscopy reveals a weak absorption band around 487 nm, attributed to the T1(n,π*) ← S0 electronic transition [, ].

Q3: How reactive is this compound in polymerization reactions?

A3: this compound exhibits low reactivity in non-alternating copolymerization systems, as demonstrated by its reactivity ratios with monomers like styrene [], methyl methacrylate, and acrylonitrile [, ]. It tends to form alternating copolymers with p-chlorostyrene [].

Q4: What unique chemical transformations can this compound undergo?

A4: this compound can participate in various reactions, including Diels-Alder reactions [], Michael additions [], and reactions with Fischer carbene complexes to yield cyclopentenediones and alkylidenefuranones []. Its derivatives can also undergo light-induced keto-enol tautomerism [].

Q5: Can you provide an example of a novel synthetic application of this compound?

A5: An innovative application of this compound is its use in the synthesis of spiromamakone A, a natural product with a unique spiro[4,4]nonadiene skeleton. This involves a double oxa-Michael addition of 1,8-dihydroxynaphthalene to a this compound derivative, followed by an intramolecular aldol reaction [].

Q6: What is the primary biological target of this compound?

A6: Research suggests that this compound targets chitin synthesis in fungi, demonstrating potent antifungal activity against Candida species [].

Q7: What other biological activities have been reported for this compound and its derivatives?

A7: Derivatives of this compound, particularly 2-arylidene-4-cyclopentene-1,3-diones, have shown promising antitumor activity [, , ]. These compounds act as protein tyrosine kinase inhibitors, potentially interfering with cell signaling pathways involved in tumor growth [].

Q8: How does the structure of 2-arylidene-4-cyclopentene-1,3-diones influence their biological activity?

A8: Structure-activity relationship (SAR) studies indicate that the presence of a hydroxybenzylidene or substituted hydroxybenzylidene group at the 2-position of this compound is crucial for antitumor activity [].

Q9: Has this compound been identified as a disinfection byproduct in water treatment?

A10: Yes, halogenated derivatives of this compound have been detected as disinfection byproducts in water treated with ozone, chlorine, and chloramine []. Their presence raises concerns about potential toxicological effects, highlighting the need for further investigation.

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